1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol 1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol
Brand Name: Vulcanchem
CAS No.: 756490-83-2
VCID: VC0500203
InChI: InChI=1S/C17H23N3O3/c21-15(10-18-14-4-2-1-3-5-14)11-22-16-8-6-13(7-9-16)17-20-19-12-23-17/h6-9,12,14-15,18,21H,1-5,10-11H2
SMILES: C1CCC(CC1)NCC(COC2=CC=C(C=C2)C3=NN=CO3)O
Molecular Formula: C17H23N3O3
Molecular Weight: 317.4g/mol

1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol

CAS No.: 756490-83-2

Main Products

VCID: VC0500203

Molecular Formula: C17H23N3O3

Molecular Weight: 317.4g/mol

1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol - 756490-83-2

CAS No. 756490-83-2
Product Name 1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol
Molecular Formula C17H23N3O3
Molecular Weight 317.4g/mol
IUPAC Name 1-(cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol
Standard InChI InChI=1S/C17H23N3O3/c21-15(10-18-14-4-2-1-3-5-14)11-22-16-8-6-13(7-9-16)17-20-19-12-23-17/h6-9,12,14-15,18,21H,1-5,10-11H2
Standard InChIKey RRLGJJHDSDWGRN-UHFFFAOYSA-N
SMILES C1CCC(CC1)NCC(COC2=CC=C(C=C2)C3=NN=CO3)O
Canonical SMILES C1CCC(CC1)NCC(COC2=CC=C(C=C2)C3=NN=CO3)O
PubChem Compound 3467250
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator